molecular formula C20H22N4O3 B5563265 [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol

Cat. No.: B5563265
M. Wt: 366.4 g/mol
InChI Key: FTNAMJBFEQFZLS-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the oxazolo[5,4-d]pyrimidine ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Construction of the benzoxepino[3,4-c]pyrrol ring: This step involves the formation of the fused ring system through a series of cyclization reactions, often using palladium-catalyzed coupling reactions.

    Introduction of the methanol group: The final step involves the addition of the methanol group to the fused ring system, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound is studied for its potential biological activity. Its complex structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific mechanical, thermal, or electrical properties.

Mechanism of Action

The mechanism of action of [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3aS,10aS)-2-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol
  • [(3aS,10aS)-2-(2-propyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol

Uniqueness

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is unique due to its specific combination of heterocyclic structures. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-2-16-23-17-18(21-12-22-19(17)27-16)24-8-14-9-26-15-6-4-3-5-13(15)7-20(14,10-24)11-25/h3-6,12,14,25H,2,7-11H2,1H3/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAMJBFEQFZLS-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CN=C2O1)N3CC4COC5=CC=CC=C5CC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(N=CN=C2O1)N3C[C@H]4COC5=CC=CC=C5C[C@]4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.